4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibition EGFR Structure-activity relationship

4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-52-3) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine scaffold class, which merges purine and pyrimidine pharmacophores and has been extensively explored as a privileged structure in kinase inhibitor drug discovery. The compound features a chlorine atom at the C-4 position and a phenyl group at the C-6 position of the fused pyrazolo-pyrimidine ring system, with a molecular formula of C11H7ClN4 and molecular weight of 230.65 g/mol.

Molecular Formula C11H7ClN4
Molecular Weight 230.65 g/mol
CAS No. 30129-52-3
Cat. No. B11879128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS30129-52-3
Molecular FormulaC11H7ClN4
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3)C(=N2)Cl
InChIInChI=1S/C11H7ClN4/c12-9-8-6-13-16-11(8)15-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16)
InChIKeyHRPLQFSPXMTKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-52-3) Scientific Procurement Guide


4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-52-3) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine scaffold class, which merges purine and pyrimidine pharmacophores and has been extensively explored as a privileged structure in kinase inhibitor drug discovery [1]. The compound features a chlorine atom at the C-4 position and a phenyl group at the C-6 position of the fused pyrazolo-pyrimidine ring system, with a molecular formula of C11H7ClN4 and molecular weight of 230.65 g/mol . The C-4 chloro substituent serves as a critical synthetic handle for nucleophilic aromatic substitution reactions, enabling diversification into 4-amino, 4-alkoxy, and 4-thio derivatives that constitute the majority of biologically active pyrazolo[3,4-d]pyrimidine kinase inhibitors [2]. The 6-phenyl substitution confers distinct hydrophobic and π-stacking interactions within kinase ATP-binding pockets compared to 6-alkyl or 6-heteroaryl analogs [1].

Why 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Generic Pyrazolopyrimidines


In-class substitution of pyrazolo[3,4-d]pyrimidines without rigorous attention to C-4 and C-6 substitution patterns is scientifically invalid due to established structure-activity relationships (SAR) demonstrating that discrete modifications at these positions produce orders-of-magnitude differences in target binding affinity and selectivity [1]. Systematic SAR studies on 1-phenylpyrazolo[3,4-d]pyrimidines have shown that varying C-4 substituents (mercapto vs. methylthio vs. amino vs. chloro) and C-6 substituents (phenyl vs. alkyl amides vs. heteroaryl groups) fundamentally alters molecular recognition by receptor subtypes, with affinity shifts exceeding 10,000-fold for adenosine receptor selectivity and differential kinase inhibition profiles across Src-family, EGFR, and CDK targets [1][2]. The 4-chloro-6-phenyl substitution pattern specifically occupies a unique chemical space as both a versatile intermediate for downstream diversification via nucleophilic displacement and as a direct comparator for assessing the contribution of the C-4 chloro substituent to target engagement relative to 4-amino and 4-alkylamino analogs [3].

Quantitative Differentiation Evidence for 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


C-4 Chloro vs. C-4 Amino: Differential EGFR Kinase Inhibitory Activity

In a direct comparative kinase inhibition assay against epidermal growth factor receptor (EGFR), 4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibited an IC50 value of >10,000 nM, whereas structurally related 4-amino substituted pyrazolo[3,4-d]pyrimidines bearing similar C-6 aryl groups demonstrated sub-micromolar to nanomolar potency in the same assay system [1]. This >100-fold difference in inhibitory activity establishes that the C-4 chloro substituent alone is insufficient for potent EGFR kinase engagement, and that conversion to a 4-amino or 4-anilino functionality is a prerequisite for high-affinity ATP-binding pocket interactions characteristic of clinical-stage pyrazolo[3,4-d]pyrimidine kinase inhibitors such as PP2 (IC50 = 4-5 nM against Lck/Fyn) and SI113/SI306/SI308 series compounds [2][3].

Kinase inhibition EGFR Structure-activity relationship Cancer therapeutics

6-Phenyl vs. 6-Alkyl Substitution: Impact on Antiproliferative Activity and Synthetic Utility

Structure-based optimization studies on pyrazolo[3,4-d]pyrimidines as Abl kinase inhibitors and antiproliferative agents revealed that insertion of halogen substituents (including chloro at C-4) with various substitution patterns led to an improvement of leukemia cell growth inhibition and an increase of up to 1 order of magnitude (10-fold) in affinity toward Abl kinase compared to non-halogenated parent scaffolds [1]. In the context of 6-substitution, SAR studies on CDK2 inhibitors demonstrated that compounds bearing aromatic/heteroaromatic groups at C-6 (such as phenyl or thiophenethyl) exhibited superior CDK2 inhibitory activity compared to compounds with alkyl groups (e.g., thiopentane) at the same position [2]. Furthermore, parallel SAR investigations on enterovirus inhibitors established that the phenyl group at the N-1 position and hydrophobic diarylmethyl groups substantially influenced in vitro antiviral activity , reinforcing that aromatic substitution at the pyrazolo[3,4-d]pyrimidine periphery is a critical determinant of biological potency.

Anticancer agents Leukemia cell lines Abl kinase Structure-based drug design

C-4 Chloro as a Reactive Handle: Differential Synthetic Versatility vs. 4-Amino and 4-Alkoxy Analogs

The C-4 chloro substituent in 4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine enables nucleophilic aromatic substitution (SNAr) reactions with a diverse range of amines, alkoxides, and thiols under mild to moderate conditions, a synthetic pathway that is not accessible from 4-amino, 4-alkoxy, or 4-unsubstituted pyrazolo[3,4-d]pyrimidine analogs without additional activation steps [1]. This reactivity profile has been exploited in parallel medicinal chemistry workflows for the rapid generation of 4-amino substituted libraries [2]. In contrast, 4-amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (the direct amino analog) is a terminal functional group that lacks this electrophilic reactivity and cannot serve as a diversification point for downstream C-4 modification. The 4-chloro derivative thus occupies a unique niche as the penultimate intermediate in the synthesis of virtually all biologically active 4-substituted pyrazolo[3,4-d]pyrimidines, including clinical candidates and tool compounds targeting Src, Abl, EGFR, CDK2, and mTOR [3].

Nucleophilic aromatic substitution Medicinal chemistry Building block Parallel synthesis

Isomeric Specificity: Pyrazolo[3,4-d]pyrimidine Core vs. Alternative Pyrazolopyrimidine Regioisomers

The pyrazolo[3,4-d]pyrimidine scaffold represents one of five isomeric forms of pyrazolopyrimidines, each with distinct spatial orientation of nitrogen atoms and hydrogen-bonding patterns that fundamentally alter kinase ATP-binding pocket recognition [1]. Systematic reviews have established that the [3,4-d] regioisomer is preferentially recognized by a broad panel of clinically relevant kinases including Src, Abl, EGFR, VEGFR2, CDK2, and mTOR, whereas alternative regioisomers such as pyrazolo[1,5-a]pyrimidine and pyrazolo[4,3-d]pyrimidine exhibit divergent selectivity profiles and binding modes [2][3]. For example, 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been optimized as highly potent and selective ATP-competitive mTOR inhibitors, a profile not replicated by other pyrazolopyrimidine regioisomers due to altered hinge-binding interactions [3]. This isomeric specificity means that substitution with pyrazolo[1,5-a]pyrimidine or pyrazolo[4,3-d]pyrimidine analogs—even with identical C-4 chloro and C-6 phenyl substitution—will yield compounds with fundamentally different target engagement profiles.

Regioisomer specificity Kinase inhibitor scaffold Molecular recognition Chemical biology

Comparative Physicochemical Properties: Lipophilicity and Synthetic Tractability vs. 6-Methyl and N1-Substituted Analogs

The 6-phenyl substitution in 4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (calculated LogP ~2.5-3.0) confers significantly higher lipophilicity compared to the 6-methyl analog 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (calculated LogP ~1.0-1.5), a difference that impacts both chromatographic behavior during purification and membrane permeability in cellular assays . Molecular modeling and SAR studies have demonstrated that the planar aromatic phenyl ring at C-6 engages in π-π stacking with phenylalanine residues in kinase hydrophobic pockets (e.g., Phe382 in Abl, Phe856 in EGFR), an interaction geometry that cannot be recapitulated by smaller alkyl substituents [1]. Furthermore, the N1-unsubstituted nature of 4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine distinguishes it from N1-phenyl or N1-alkyl derivatives (e.g., 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 23121-14-4), with SAR studies on PDE1 and enterovirus inhibitors indicating that N1 vs. N2 substitution patterns produce divergent biological activity profiles [2].

Physicochemical properties Lipophilicity Drug-likeness Synthetic intermediate

Optimal Scientific and Industrial Applications for 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine


Medicinal Chemistry: Late-Stage Diversification via C-4 Nucleophilic Aromatic Substitution

This compound is optimally deployed as the penultimate intermediate in the synthesis of 4-amino, 4-alkoxy, and 4-thio substituted pyrazolo[3,4-d]pyrimidine kinase inhibitor libraries. The C-4 chloro group undergoes facile SNAr with primary and secondary amines under mild conditions (DMF or EtOH, 80-120°C, or high-pressure conditions at ambient temperature), enabling rapid analog generation for SAR exploration of Src, Abl, EGFR, CDK2, and mTOR targets [1][2]. This application is validated by the compound's demonstrated >10,000 nM IC50 against EGFR, confirming that it serves as a synthetic intermediate rather than a pre-optimized inhibitor [3].

Chemical Biology: Negative Control and Tool Compound Validation

Given its minimal kinase inhibitory activity (EGFR IC50 > 10,000 nM) compared to 4-amino substituted analogs (nanomolar range for PP2, SI113, SI306, SI308 series), 4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine functions as an appropriate negative control in kinase inhibition assays when paired with active 4-amino derivatives derived from the same scaffold [1][2]. This enables robust experimental validation that observed biological effects are attributable to specific C-4 substitution rather than scaffold-mediated off-target interactions.

Structure-Based Drug Design: C-6 Aryl Optimization for Kinase Hydrophobic Pocket Engagement

The 6-phenyl group provides a platform for exploring hydrophobic and π-stacking interactions with kinase ATP-binding pocket residues (e.g., Phe382 in Abl, Phe856 in EGFR). SAR studies have demonstrated that aromatic C-6 substitution confers superior target engagement compared to alkyl substitution [1][2]. The N1-unsubstituted nature of this compound preserves the hydrogen-bond donor capacity essential for hinge-region binding, while allowing independent optimization at N1 in subsequent synthetic steps [3].

Oncology-Focused Lead Optimization: Dual-Target Inhibitor Design

The pyrazolo[3,4-d]pyrimidine core of this compound is the validated scaffold for multiple dual-target kinase inhibition paradigms, including Src/Bcr-Abl, EGFR/PDE5, BRAF V600E/VEGFR2, and CDK2/GSK-3β [1]. The 4-chloro-6-phenyl derivative serves as the optimal starting point for designing compounds that simultaneously engage two therapeutically relevant kinases, a strategy demonstrated to enhance pharmacological efficacy and reduce resistance development in oncology applications [1].

Quote Request

Request a Quote for 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.